

# Technical Support Center: Overcoming Ceftolozane Resistance in P. aeruginosa

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Welcome to the technical support center for researchers, scientists, and drug development professionals investigating **ceftolozane** resistance in clinical isolates of Pseudomonas aeruginosa. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

## **Frequently Asked Questions (FAQs)**

Q1: What are the primary mechanisms of resistance to **ceftolozane**/tazobactam in P. aeruginosa?

A1: Resistance to **ceftolozane**/tazobactam (C/T) in P. aeruginosa is primarily driven by enzymatic degradation of **ceftolozane**. The most common mechanisms include:

- Structural Modifications of AmpC: Amino acid substitutions, insertions, or deletions in the chromosomal AmpC β-lactamase can enhance its ability to hydrolyze **ceftolozane**.[1] These modifications often occur in or near the Ω-loop of the enzyme.[1]
- Overexpression of AmpC: Mutations in regulatory genes like ampD, ampR, and dacB can lead to the hyperproduction of the chromosomal AmpC cephalosporinase.[2][3][4] While ceftolozane is more stable against wild-type AmpC than other cephalosporins, significant overexpression can contribute to resistance.

## Troubleshooting & Optimization





Acquisition of β-Lactamases: The presence of horizontally acquired extended-spectrum β-lactamases (ESBLs) such as OXA, GES, and PER types, or carbapenemases like VIM, IMP, and KPC, can confer high-level resistance as they can effectively hydrolyze ceftolozane.
 Tazobactam does not inhibit these carbapenemases.

Q2: My P. aeruginosa isolate is resistant to C/T. Does this imply cross-resistance to other new  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations?

A2: Yes, cross-resistance is a significant concern. Resistance to C/T due to structural modifications in AmpC is often associated with cross-resistance to ceftazidime/avibactam. This is due to the structural similarities between **ceftolozane** and ceftazidime. However, resistance mechanisms can be specific. For instance, resistance to imipenem/relebactam is more commonly associated with the loss of the OprD porin and efflux pump overexpression, which may not affect C/T susceptibility to the same degree. Therefore, susceptibility testing for each agent is crucial.

Q3: What are the most promising strategies to overcome C/T resistance in a clinical isolate?

A3: The most explored strategy is combination therapy. Combining C/T with other antimicrobial agents can create synergistic effects, restoring its efficacy. Promising combinations include:

- C/T + Aminoglycosides (e.g., Amikacin, Tobramycin): Synergy has been observed between C/T and amikacin against carbapenem-resistant P. aeruginosa (CRPA). Combination therapy with tobramycin has also shown success in clinical settings against highly resistant isolates.
- C/T + Colistin: For extensively drug-resistant (XDR) strains, the combination of C/T and
  colistin has demonstrated efficacy in in vitro pharmacodynamic models. It is essential to
  perform in vitro synergy testing to confirm the effectiveness of a combination against a
  specific isolate before considering its therapeutic use.

Q4: Can C/T resistance develop during the course of therapy?

A4: Yes, the emergence of C/T resistance during treatment is a documented concern. This often occurs through the selection of de novo mutations in the ampC gene, leading to structural modifications that increase **ceftolozane** hydrolysis. The development of high-level resistance may require multiple mutations, particularly in mutator strains of P. aeruginosa.



## **Troubleshooting Guide**



| Problem / Observation   | Possible Cause(s)  | Suggested Solution(s)  |
|---|--|--|
| High C/T MIC (≥8 μg/mL) in a clinical isolate.  | 1. Production of a carbapenemase (e.g., VIM, IMP, KPC).2. Presence of an ESBL (e.g., OXA, GES).3. Significant structural modification and/or overexpression of chromosomal AmpC.   | 1. Perform a carbapenemase detection test (e.g., Carba NP) and molecular screening (PCR) for common carbapenemase and ESBL genes.2. Sequence the ampC gene and its regulatory elements (ampD, ampR) to identify mutations.3. Quantify ampC expression using RT-qPCR.   |
| Synergy testing (e.g., checkerboard) shows no interaction or antagonism.                  | 1. The isolate's resistance mechanism is not overcome by the partner agent.2. Suboptimal antibiotic concentrations were used in the assay.3. Incorrect interpretation of the Fractional Inhibitory Concentration (FIC) index.                                    | 1. Try a different class of antibiotic for the combination (e.g., if an aminoglycoside fails, try a polymyxin).2. Ensure the concentration range tested brackets the MIC of each individual drug.3. Recalculate the FIC index. An FIC index of ≤0.5 indicates synergy. |
| RT-qPCR results show no significant overexpression of ampC, but the isolate is resistant. | 1. The primary resistance mechanism is a structural change in AmpC, not overexpression.2. Resistance is mediated by an acquired β-lactamase, not AmpC.3. The reference (housekeeping) gene used for normalization is unstable under the experimental conditions. | 1. Sequence the ampC gene to check for mutations leading to an altered protein structure.2. Screen for a broad range of ESBL and carbapenemase genes via PCR or whole-genome sequencing (WGS).3. Validate your housekeeping gene or test an alternative one.           |
| Inconsistent MIC results between different testing methods (e.g., broth                   | Inherent variability between methods. Gradient strips can sometimes overestimate MICs  | Always rely on the reference standard method, broth microdilution, for confirmation  |



microdilution vs. gradient strips).

compared to the reference broth microdilution method.2. Inoculum preparation was inconsistent.3. Different media or incubation conditions were used. of resistance.2. Strictly adhere to CLSI/EUCAST guidelines for preparing a 0.5 McFarland standard inoculum.3. Ensure identical Mueller-Hinton broth/agar and incubation parameters (35°C, 16-20 hours) are used for all tests being compared.

## **Data Summaries**

## **Table 1: Common Mechanisms of**

## Ceftolozane/Tazobactam Resistance in P. aeruginosa

| Resistance<br>Mechanism      | Genetic Basis  | Effect on C/T MIC            | Key References |
|------------------------------|--|------------------------------|----------------|
| AmpC Structural Modification | Point mutations,<br>deletions (e.g.,<br>E247K, G183D) in<br>ampC | Moderate to High<br>Increase | ,,             |
| AmpC<br>Overexpression       | Mutations in ampD, ampR, dacB                                    | Low to Moderate<br>Increase  | ,              |
| Acquired<br>Carbapenemases   | Presence of blaVIM,<br>blaIMP, blaKPC,<br>blaNDM                 | High-Level Resistance        | ,              |
| Acquired ESBLs               | Presence of blaGES,<br>blaPER, blaOXA                            | Moderate to High Increase    | ,              |

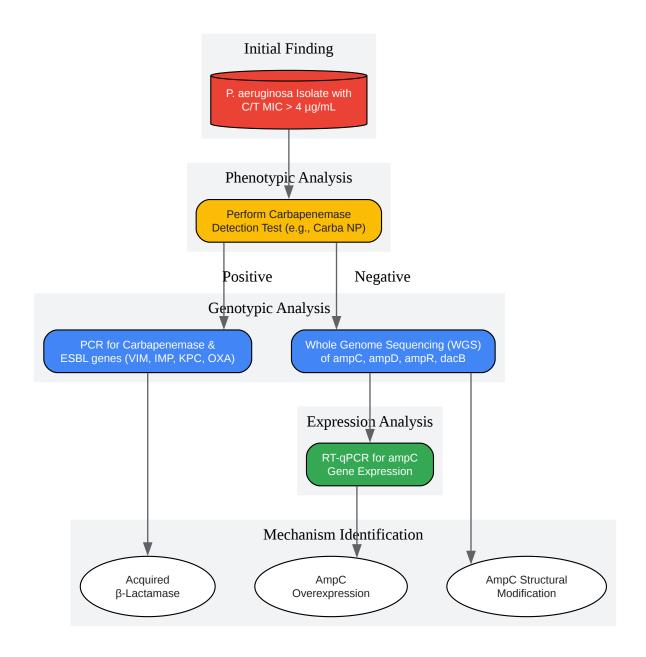
# Table 2: In Vitro Susceptibility of P. aeruginosa to Ceftolozane/Tazobactam and Comparators



| Study<br>Population   | C/T<br>Susceptibili<br>ty (%) | C/T MIC50<br>(μg/mL) | C/T MIC <sub>90</sub><br>(µg/mL) | Comparator<br>Susceptibili<br>ty (%)                       | Reference |
|---|-------------------------------|----------------------|----------------------------------|--|-----------|
| Carbapenem-Resistant (Non-Carbapenem ase-Producing) Isolates (n=42) | 95.2%                         | -                    | -                                | Ceftazidime-<br>Avibactam:<br>71.4%                        |           |
| Carbapenem-<br>Resistant<br>Isolates<br>(n=66)                      | 86.4%                         | 0.75                 | 24                               | -  |           |
| Ceftazidime/I mipenem Non- Susceptible Isolates (n=420)             | 90.0%                         | -                    | -                                | Amikacin:<br>81.7%,<br>Ceftazidime-<br>Avibactam:<br>80.7% |           |
| General<br>Clinical<br>Isolates<br>(n=48)                           | 91.7%                         | 0.5                  | >32                              | -  |           |

# Visualizations Experimental & Logical Workflows





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Caption: Workflow for investigating **ceftolozane**/tazobactam resistance mechanisms.



Normal AmpC Regulation AmpD Degrades Peptidoglycan Fragments Induction AmpR (Activator) Cannot Degrade Activates ampC gene Resistance Development Mutated/Inactive Mutated AmpD ampC gene Increased Ceftolozane Hydrolysis

AmpC Regulation & Ceftolozane Resistance Pathway

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Caption: Simplified pathway of AmpC regulation and resistance development.



# Key Experimental Protocols Protocol 1: MIC Determination by Broth Microdilution

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro. It is the gold standard for antimicrobial susceptibility testing.

#### Materials:

- 96-well microtiter plates
- **Ceftolozane**/tazobactam (with tazobactam at a fixed concentration of 4 μg/mL)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- P. aeruginosa isolate, cultured overnight on a non-selective agar plate
- P. aeruginosa ATCC 27853 (for quality control)
- Sterile saline or water
- Spectrophotometer or McFarland standard (0.5)
- Microplate reader or incubator

#### Procedure:

- Prepare Antibiotic Dilutions: Create a serial two-fold dilution of ceftolozane (e.g., from 128 μg/mL to 0.125 μg/mL) in CAMHB. Ensure each dilution also contains 4 μg/mL of tazobactam. Dispense 50 μL of each dilution into the wells of a 96-well plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Prepare Inoculum: Suspend isolated colonies of the P. aeruginosa test strain in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10<sup>8</sup> CFU/mL).
- Dilute Inoculum: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the wells.



- Inoculate Plate: Add 50  $\mu$ L of the final bacterial suspension to each well (except the sterility control). This brings the total volume to 100  $\mu$ L per well.
- Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
- Read Results: The MIC is the lowest concentration of **ceftolozane**/tazobactam that completely inhibits visible growth, as observed by the naked eye.

### Interpretation (CLSI M100):

Susceptible: ≤ 4/4 μg/mL

Intermediate: 8/4 μg/mL

Resistant: ≥ 16/4 µg/mL

## **Protocol 2: Synergy Testing by Checkerboard Assay**

Principle: The checkerboard method assesses the in vitro interaction between two antimicrobial agents. By testing various concentrations of both drugs, a Fractional Inhibitory Concentration (FIC) index can be calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.

#### Materials:

- 96-well microtiter plates
- Stock solutions of **Ceftolozane**/tazobactam (C/T) and the partner drug (e.g., Amikacin)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- P. aeruginosa isolate prepared as described in Protocol 1.

#### Procedure:

- Plate Setup: Orient a 96-well plate. Drug A (e.g., C/T) will be diluted horizontally, and Drug B (e.g., Amikacin) will be diluted vertically.
- Prepare Drug Dilutions:



- In each well of a single row (e.g., row H), create serial dilutions of Drug A at 2x the final desired concentration.
- In each well of a single column (e.g., column 12), create serial dilutions of Drug B at 2x the final desired concentration.
- Dispense Drugs:
  - Dispense 50 μL of CAMHB into all wells except those in row H and column 12.
  - Dispense 25 μL of each 2x Drug A concentration horizontally across the plate (columns 1-11).
  - Dispense 25 μL of each 2x Drug B concentration vertically down the plate (rows A-G).
  - This creates a grid where each well has a unique combination of the two drugs at 1x concentration.
- Inoculate and Incubate: Add 50  $\mu$ L of the standardized bacterial inoculum (final concentration ~5 x 10<sup>5</sup> CFU/mL) to each well. Incubate as described for MIC testing.
- Read Results: After incubation, identify the MIC of each drug alone and the MIC of each drug when in combination in each well showing no growth.

#### Interpretation:

- Calculate the FIC for each drug: FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone). FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone).
- Calculate the FIC Index (FICI) for each combination: FICI = FIC A + FIC B.
- Determine the nature of the interaction:
  - Synergy: FICI ≤ 0.5
  - Additive/Indifference: 0.5 < FICI ≤ 4.0</li>
  - Antagonism: FICI > 4.0



## Protocol 3: Gene Expression Analysis of ampC by RTqPCR

Principle: Reverse Transcription Quantitative PCR (RT-qPCR) is used to measure the amount of a specific RNA. This protocol quantifies the expression level of the ampC gene relative to a stable housekeeping gene to determine if it is overexpressed in a resistant isolate compared to a susceptible control.

#### Materials:

- P. aeruginosa resistant isolate and a susceptible control strain (e.g., PAO1)
- RNA extraction kit (e.g., QIAGEN RNeasy)
- DNase I
- cDNA synthesis kit (Reverse Transcriptase)
- qPCR master mix (e.g., SYBR Green)
- Primers for ampC and a housekeeping gene (e.g., rpoD, gyrB)
- qPCR instrument

#### Procedure:

- Culture and RNA Extraction: Grow the test and control strains to the mid-logarithmic phase in broth. Extract total RNA from a standardized number of cells using a commercial kit, following the manufacturer's instructions.
- DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit. Include a no-reverse-transcriptase control (NRT) to check for DNA contamination.



- qPCR Reaction: Set up the qPCR reaction in triplicate for each sample (test and control) and each gene (ampC and housekeeping). Each reaction should contain cDNA template, forward and reverse primers, and qPCR master mix.
- Run qPCR: Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Data Analysis:
  - Determine the quantification cycle (Cq) for each reaction.
  - Calculate the change in Cq ( $\Delta$ Cq) for each sample:  $\Delta$ Cq = Cq(ampC) Cq(housekeeping gene).
  - Calculate the  $\Delta\Delta$ Cq:  $\Delta\Delta$ Cq =  $\Delta$ Cq(resistant isolate)  $\Delta$ Cq(susceptible control).
  - The fold change in expression is calculated as 2-ΔΔCq.

Interpretation: A fold change significantly greater than 2 (e.g., >4-fold) in the resistant isolate compared to the control is typically considered overexpression.

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